molecular formula C19H31NaO7S B1663012 Sodium prasterone sulfate dihydrate CAS No. 78590-17-7

Sodium prasterone sulfate dihydrate

Cat. No. B1663012
CAS RN: 78590-17-7
M. Wt: 426.5 g/mol
InChI Key: NLNMKDUYGPNWAO-OXNWJOIVSA-M
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Description

Sodium prasterone sulfate dihydrate, also known as Dehydroepiandrosterone sulfate sodium salt, is a major steroid produced by the adrenal cortex . It is also produced in small quantities in the testis and the ovary . It is the C3β sulfate ester of prasterone (dehydroepiandrosterone; DHEA), and is known to act as a prohormone of DHEA and by extension of androgens and estrogens .


Molecular Structure Analysis

The molecular formula of Sodium prasterone sulfate dihydrate is C19H31NaO7S . The average molecular weight is 426.5 g/mol . The structure includes 6 defined stereocentres .


Physical And Chemical Properties Analysis

The average molecular weight of Sodium prasterone sulfate dihydrate is 368.488 . The chemical formula is C19H28O5S .

Safety And Hazards

Sodium prasterone sulfate dihydrate may cause skin, eye, and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sodium prasterone sulfate dihydrate is under investigation for use in women with systemic lupus erythematosus (SLE) who are taking glucocorticoids . The FDA has granted orphan drug status for the prevention of loss of bone mineral density in SLE patients taking glucocorticoids . The FDA is requesting additional Phase III trial data for the treatment of SLE and the prevention of loss of bone mineral density .

properties

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMKDUYGPNWAO-OXNWJOIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045764
Record name Sodium prasterone sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium prasterone sulfate dihydrate

CAS RN

78590-17-7
Record name Sodium prasterone sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078590177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium prasterone sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRASTERONE SODIUM SULFATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1CR8487EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium prasterone sulfate dihydrate
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Sodium prasterone sulfate dihydrate
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Citations

For This Compound
7
Citations
S PUTTIPIPATKHACHORN, E YONEMOCHI… - Chemical and …, 1990 - jstage.jst.go.jp
… affected the dehydration temperature of crystal water of theophylline hydrate by shifting it to a lower temperature was similar to the results found in sodium prasterone sulfate dihydrate,” …
Number of citations: 26 www.jstage.jst.go.jp
S Ito, Y Kobayashi, M Nishimura, K Matsumoto… - Journal of …, 1996 - Elsevier
… Nakagawa et al. reported the effect of grinding on the solidstate stability of sodium prasterone sulfate dihydrate.They noted that powder X-ray diffraction peak intensities decreased …
Number of citations: 2 www.sciencedirect.com
Y NAKAI - Chemical and Pharmaceutical Bulletin, 1990 - jlc.jst.go.jp
… affected the dehydration temperature of crystal water of theophylline hydrate by shifting it to a lower temperature was similar to the results found in sodium prasterone sulfate dihydrate,” …
Number of citations: 0 jlc.jst.go.jp
R Suryanarayanan, AG Mitchell - International journal of pharmaceutics, 1986 - Elsevier
Calcium gluceptate (calcium α-glucoheptonate, CaC 14 H 26 O 16 ) is commercially available as a crystalline hydrate containing 3.5 molecules of water per atom of calcium. A …
Number of citations: 20 www.sciencedirect.com
R Suryanarayanan - 1985 - open.library.ubc.ca
Calcium gluceptate (calcium ɑ-glucoheptonate, CaC₁₄, H₂₆O₁₆) occurs as a crystalline hydrate (I) containing 3 1/2 molecules of water of crystallization per atom of calcium or as …
Number of citations: 1 open.library.ubc.ca
SK Rastogi - 2000 - search.proquest.com
Solid pharmaceuticals can undergo a variety of transformations including chemical decomposition, changes in polymorphic form, state of solvation and degree of crystallinity. If there are …
Number of citations: 1 search.proquest.com
R Tinmanee - 2015 - search.proquest.com
Drug instability in solid dosage forms includes chemical or physical processes involving covalent or polymorphic transformations wherein different polymorphs possess crystal structure …
Number of citations: 3 search.proquest.com

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